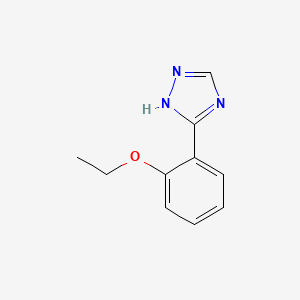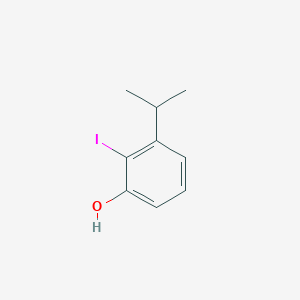
2-Iodo-3-isopropylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-3-isopropylphenol is an organic compound with the molecular formula C₉H₁₁IO It is a derivative of phenol, where the hydrogen atom at the second position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the third position is replaced by an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-isopropylphenol can be achieved through several methods. One efficient method involves the halogenation of 3-isopropylphenol. The process typically uses iodine monochloride (ICl) in methanol under acidic conditions to selectively iodinate the phenol at the desired position . Another method involves the use of sodium iodide and sodium hypochlorite in an aqueous methanolic solution, which also yields the desired product with good selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and the desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-3-isopropylphenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom or modify the isopropyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the iodine atom with other nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the phenolic group.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 2-hydroxy-3-isopropylphenol if hydroxide is the nucleophile.
Oxidation: Products include quinones or other oxidized phenolic derivatives.
Reduction: Products may include deiodinated phenols or modified isopropyl derivatives.
Applications De Recherche Scientifique
2-Iodo-3-isopropylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Mécanisme D'action
The mechanism of action of 2-Iodo-3-isopropylphenol involves its interaction with molecular targets through its phenolic and iodine functional groups. The phenolic group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding or act as a leaving group in substitution reactions. These interactions can affect enzyme activity, protein function, or cellular pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodophenol: Similar structure but lacks the isopropyl group.
3-Iodophenol: Iodine atom at a different position.
4-Iodophenol: Iodine atom at the para position.
2-Isopropylphenol: Lacks the iodine atom.
Uniqueness
2-Iodo-3-isopropylphenol is unique due to the presence of both the iodine atom and the isopropyl group, which confer distinct chemical properties and reactivity compared to other iodophenols or isopropylphenols. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H11IO |
|---|---|
Poids moléculaire |
262.09 g/mol |
Nom IUPAC |
2-iodo-3-propan-2-ylphenol |
InChI |
InChI=1S/C9H11IO/c1-6(2)7-4-3-5-8(11)9(7)10/h3-6,11H,1-2H3 |
Clé InChI |
NNGXDIFCELVZES-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


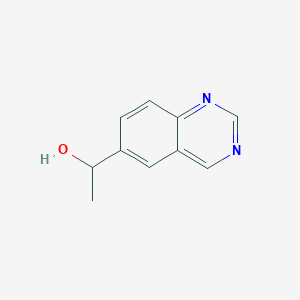

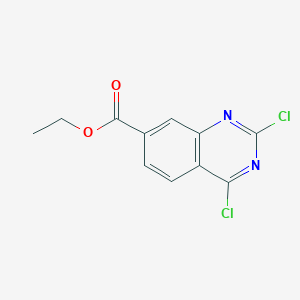
![Naphtho[2,1-D]thiazole-2-carbonitrile](/img/structure/B13661887.png)
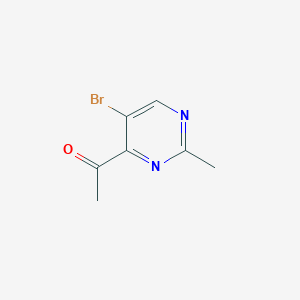
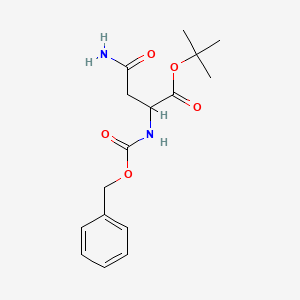
![2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13661903.png)
![1-[5-(Benzo[d][1,3]dioxol-5-yl)-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide](/img/structure/B13661909.png)
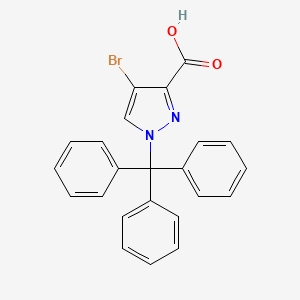
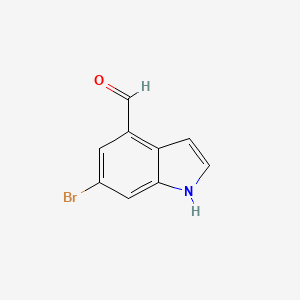
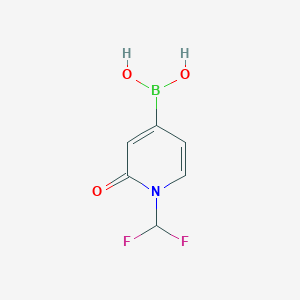
![(3-Exo)-benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13661933.png)

